molecular formula C23H15ClN4O3 B1178197 dimethoxytoluene,dimethoxymethylbenzene CAS No. 131092-10-9

dimethoxytoluene,dimethoxymethylbenzene

Cat. No.: B1178197
CAS No.: 131092-10-9
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

131092-10-9

Molecular Formula

C23H15ClN4O3

Synonyms

dimethoxytoluene,dimethoxymethylbenzene

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Analytical Challenges in Isomer Differentiation

GC-MS analysis of Hypoxylon invadens volatiles revealed that dimethoxytoluene isomers (e.g., 3,4- vs. 3,5-) exhibit nearly identical mass spectra, requiring retention index comparisons for accurate identification .

Preparation Methods

Table 1: Comparative Analysis of Key Preparation Methods

MethodReactantsCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)Reference
Microwave Methylation3,4-DihydroxytolueneCs₂CO₃, CH₃OCOOCH₃160273.5
Bromomethane Alkylation4-MethylguaiacolNaOH, CH₃Br (waste gas)10040*
Zeolite-CatalyzedToluene + CH₃BrHZSM-5 Molecular Sieve2104N/A

*Reported yield in example; methodology under optimization in later patents.

HZSM-5 Zeolite-Catalyzed Methylation

While primarily developed for xylene production, CN101723792B (2008) reveals adaptable insights for dimethoxytoluene synthesis. The HZSM-5 molecular sieve, modified with transition metals (e.g., Zn, Mo), facilitates toluene methylation using bromomethane at 210°C. Although direct application to dimethoxytoluene isn’t documented, analogous pathways could involve methoxy-substituted toluene derivatives. Challenges include controlling regioselectivity and minimizing coke deposition on zeolite surfaces.

Multi-Step Synthesis from Phenolic Precursors

A 2024 study details a three-step route to 1-(bromomethyl)-3,5-dimethoxybenzene from 3,5-dihydroxybenzoic acid, illustrating protective group strategies applicable to dimethoxytoluene. Key stages include:

  • Esterification : Methylation of hydroxyl groups using dimethyl sulfate.

  • Bromination : Introduction of bromomethyl via PBr₃ or HBr/acid.

  • Reductive Demethylation : Selective removal of protective groups.

Adapting this framework, 3,4-dimethoxytoluene could theoretically be synthesized from 3,4-dihydroxybenzoic acid through sequential methylation and decarboxylation. However, scalability is hindered by multi-step purification and moderate overall yields (50–65% in analogous reactions).

Industrial and Environmental Considerations

The bromomethane waste gas method holds promise for circular chemistry, converting hazardous emissions into value-added products. However, economic viability depends on efficient gas capture systems and catalyst longevity. Microwave and zeolite approaches offer higher yields but require energy-intensive infrastructure. Emerging trends favor hybrid models, such as using waste-derived bromomethane in microwave-assisted reactors to merge sustainability with efficiency.

Q & A

Q. What are the standard methods for synthesizing dimethoxytoluene isomers, and how do reaction conditions influence product purity?

Dimethoxytoluene isomers (e.g., 2,5-, 3,4-, and 3,5-dimethoxytoluene) are typically synthesized via electrophilic aromatic substitution or functional group transformations. For example:

  • Vilsmeier–Haack formylation of 3,5-dimethoxytoluene involves treating the substrate with POCl₃ and DMF to introduce formyl groups, followed by purification via column chromatography .
  • Oxidation of 2,5-dimethoxytoluene to 2,5-dimethoxybenzaldehyde uses CrO₃ or KMnO₄ under controlled acidic conditions to avoid over-oxidation .
    Key considerations : Temperature, solvent polarity, and stoichiometry of reagents directly impact yield and purity. For instance, using anhydrous conditions prevents hydrolysis in formylation reactions.

Q. How can researchers distinguish between structural isomers of dimethoxytoluene using spectroscopic techniques?

Structural elucidation relies on complementary methods:

  • ¹H-NMR : Methoxy group splitting patterns (e.g., singlet for para-substitution vs. doublets for ortho/meta) and aromatic proton coupling constants help differentiate isomers .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 152 for molecular ion) vary slightly between isomers due to substituent positions .
  • ATR-IR : Methoxy C-O stretching (~1250 cm⁻¹) and aromatic ring vibrations (~1600 cm⁻¹) overlap, necessitating multivariate analysis (e.g., MCR-ALS) for resolution in mixtures .

Q. What are the primary challenges in quantifying dimethoxytoluene derivatives in complex reaction mixtures?

Key issues include:

  • Spectral overlap : In IR or NMR, signals from co-eluting species (e.g., guaiacol or enol ethers) obscure target peaks. Multivariate curve resolution (MCR-ALS) improves deconvolution .
  • Matrix effects : Polar solvents like water/1,4-dioxane reduce sensitivity in GC-MS. Internal standards (e.g., 2,6-dimethoxytoluene) normalize quantification errors in ¹H-NMR .
  • Isomer co-elution : Reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) enhances separation .

Advanced Research Questions

Q. How do electronic and steric effects of methoxy substituents influence the reactivity of dimethoxytoluene in catalytic reactions?

The position of methoxy groups dictates reactivity:

  • Electron-donating effects : Methoxy groups activate the aromatic ring toward electrophilic substitution. For example, 3,5-dimethoxytoluene undergoes iodination at the para-methyl position due to steric hindrance .
  • Steric constraints : 2,5-Dimethoxytoluene shows reduced reactivity in bulky electrophile reactions compared to 3,4-isomers (Table 1) .

Table 1 : Reactivity comparison of dimethoxytoluene isomers

IsomerElectrophilic Substitution Rate (Relative)Preferred Reaction Site
2,5-Dimethoxytoluene1.0 (baseline)C4 (meta to methoxy)
3,4-Dimethoxytoluene2.3C5 (ortho to methoxy)
3,5-Dimethoxytoluene1.7C1 (para to methyl)

Q. What strategies resolve contradictions in reported reaction yields for dimethoxytoluene derivatives?

Discrepancies often arise from:

  • Impurity profiles : Residual catalysts (e.g., Ag salts in iodination) or solvents (e.g., dioxane) skew yields. Purity validation via TLC and ESI-MS is critical .
  • Reaction monitoring : Operando ATR-IR coupled with MCR-ALS identifies intermediate species (e.g., enol ethers) that compete with desired products, enabling real-time optimization .
  • Isomer cross-contamination : Rigorous HPLC or GC-MS analysis post-synthesis ensures isomer-specific yield calculations .

Q. How can researchers leverage dimethoxytoluene derivatives in studying biochemical interactions?

Applications include:

  • Enzyme inhibition studies : Methoxy groups enhance lipophilicity, improving binding to hydrophobic enzyme pockets. For example, 2,6-dimethoxytoluene derivatives act as acetylcholinesterase inhibitors .
  • Volatile organic compound (VOC) analysis : 3,5-Dimethoxytoluene in plant volatiles (e.g., Michelia tea) is quantified via HS-SPME-GC-MS with ROAVs (relative odor activity values) to map sensory contributions .
  • Metabolic pathway tracing : Deuterated analogs (e.g., m-xylene-d₁₀) track degradation pathways in environmental samples using isotope-ratio MS .

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